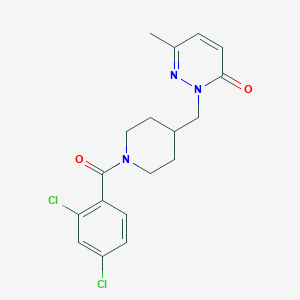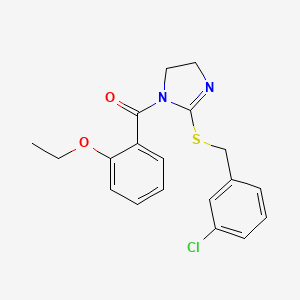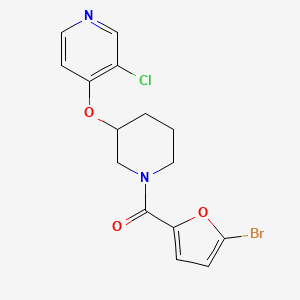![molecular formula C10H13N3O4 B2468992 Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate CAS No. 339101-21-2](/img/structure/B2468992.png)
Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate” is a chemical compound with the molecular formula C10H13N3O4 . It has a molecular weight of 239.231 . The compound is available from suppliers for scientific research needs .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: COC(=O)CCCNc1ncccc1N+=O . This notation provides a way to represent the structure using ASCII strings .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 239.231 . The solubility of this compound in DMSO is unknown .Scientific Research Applications
1. Oxidative Amination of 3-Nitropyridines
The oxidative amination of 3-nitropyridines, which relates to the chemical structure of Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate, involves reacting 3-nitropyridine with various amines. This process results in the substitution in the para position to the nitro group with high regioselectivity. This method has been applied to produce compounds like 2-amino-5-nitropyridine and its derivatives with significant yields (Bakke & Svensen, 2001).
2. Crystal and Molecular Structures Studies
Studies on the molecular and crystal structures of nitroderivatives of pyridines have been conducted. These investigations include vibrational studies and quantum chemical calculations, providing insights into the molecular behavior and interaction potentials of such compounds. This research is crucial in understanding the chemical and physical properties of nitropyridine derivatives (Bryndal et al., 2012).
3. Biotransformation Studies
Biotransformation of pyridine derivatives, including compounds structurally related to this compound, has been explored. Microbial transformation processes yield various products, revealing potential applications in synthesizing novel compounds and studying microbial interactions with pyridine derivatives (Tully et al., 2012).
4. Charge-Transfer Mediated Proton Transfer Studies
Research on charge-transfer mediated proton transfer in pyridine N-oxides offers insights into the excited-state dynamics of these molecules. Such studies are crucial for understanding the photophysical properties of nitropyridine derivatives and their potential applications in fields like photochemistry (Poór et al., 2006).
5. Synthesis of Novel Compounds
Synthetic approaches to novel compounds using nitropyridine derivatives have been explored. These include the synthesis of various pyridine-based compounds, demonstrating the versatility of nitropyridines in organic synthesis and the potential for developing new pharmaceutical agents or chemical intermediates (Chenhon et al., 2015).
properties
IUPAC Name |
methyl 4-[(3-nitropyridin-2-yl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-17-9(14)5-3-7-12-10-8(13(15)16)4-2-6-11-10/h2,4,6H,3,5,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJANZWQINAFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC1=C(C=CC=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2468910.png)

![(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid](/img/structure/B2468913.png)


![N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]biphenyl-4-sulfonamide](/img/structure/B2468917.png)
![(2-chloropyridin-3-yl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2468918.png)

![2-(4-Tert-butylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2468920.png)




